molecular formula C7H14FNO B13259806 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol

Cat. No.: B13259806
M. Wt: 147.19 g/mol
InChI Key: AXEIRMYPEZTJPZ-UHFFFAOYSA-N
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Description

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H14FNO. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a fluorinated propanol chain.

Preparation Methods

The synthesis of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinated alcohols.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol, followed by nucleophilic substitution with a fluorinated alkyl halide.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (Pd/C, lithium aluminum hydride), and nucleophiles (amines, thiols). .

Scientific Research Applications

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Fluoro-3-(pyrrolidin-3-yl)propan-2-ol can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-(pyrrolidin-1-yl)propan-1-ol and 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol share structural similarities.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

1-fluoro-3-pyrrolidin-3-ylpropan-2-ol

InChI

InChI=1S/C7H14FNO/c8-4-7(10)3-6-1-2-9-5-6/h6-7,9-10H,1-5H2

InChI Key

AXEIRMYPEZTJPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC(CF)O

Origin of Product

United States

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